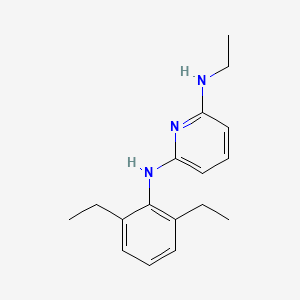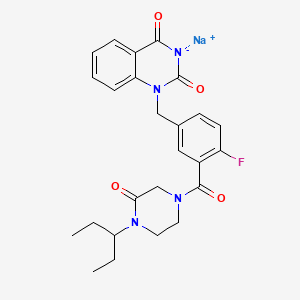
Parp7-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp7-IN-16 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which play crucial roles in various cellular processes, including DNA repair, transcription regulation, and chromatin remodeling. PARP7, in particular, has been implicated in the regulation of cellular stress responses and immune modulation, making it a promising target for therapeutic interventions in cancer and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high efficiency and cost-effectiveness. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing robust purification techniques. The industrial production process aims to achieve a high reaction yield, short reaction periods, and simplified aftertreatment procedures .
Analyse Des Réactions Chimiques
Types of Reactions
Parp7-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and selectivity towards PARP7 .
Applications De Recherche Scientifique
Parp7-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the functions of PARP7 in cellular stress responses and immune modulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overactive PARP7 expression. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
Mécanisme D'action
Parp7-IN-16 exerts its effects by selectively inhibiting the enzymatic activity of PARP7. PARP7 is involved in the mono-ADP-ribosylation of target proteins, a post-translational modification that regulates various cellular processes. By inhibiting PARP7, this compound disrupts the mono-ADP-ribosylation of key proteins, leading to altered cellular stress responses and immune modulation. This inhibition also affects the cGAS-STING pathway, which is crucial for type I interferon signaling and anti-tumor immunity .
Comparaison Avec Des Composés Similaires
Parp7-IN-16 is compared with other PARP inhibitors, such as:
Olaparib: A PARP1 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP1 inhibitor with applications in cancer therapy.
Niraparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer
Uniqueness
This compound is unique in its selectivity for PARP7, whereas other PARP inhibitors primarily target PARP1 and PARP2. This selectivity makes this compound a valuable tool for studying the specific functions of PARP7 and its role in cancer and immune modulation .
Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib : Another PARP1 inhibitor with potent anti-cancer activity .
Propriétés
Formule moléculaire |
C25H26FN4NaO4 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
sodium;1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione |
InChI |
InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1 |
Clé InChI |
HBKQJEOJZXXHOE-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
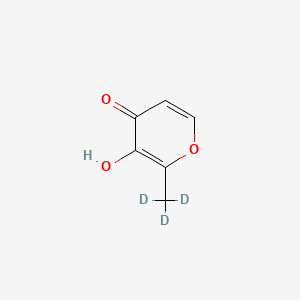
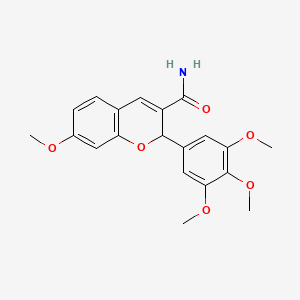
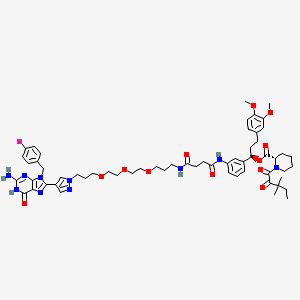

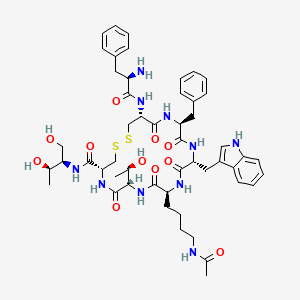
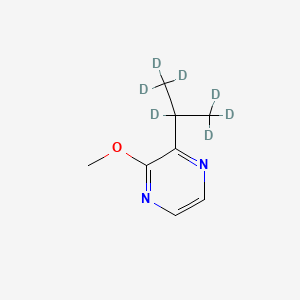
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
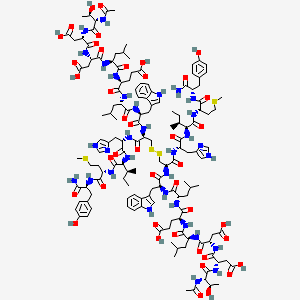
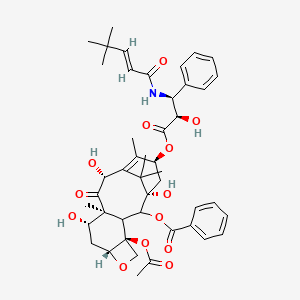

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
